methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate is a chemical compound with the molecular formula C22H19NO3. It falls within the class of benzoate esters, characterized by the presence of a benzoate group. The compound’s structure consists of a benzoate ring attached to an imine group via a methyl linker .
Preparation Methods
Synthetic Routes: The synthetic preparation of methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate involves several steps. One common approach is the condensation reaction between 4-methylbenzaldehyde and 2-hydroxy-5-methylbenzylamine. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: Methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the imine or other functional groups.
Substitution: Substitution reactions at the aromatic ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products: The specific products formed depend on reaction conditions and reagents used. Oxidation may yield carboxylic acids, while reduction could lead to amine derivatives.
Scientific Research Applications
Methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigated for pharmacological properties.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate is unique due to its specific structure, it shares similarities with other benzoate esters, such as phenyl benzoate and 4-methoxyphenyl benzoate . These compounds exhibit comparable geometric parameters and reactivity patterns.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(2-hydroxy-5-methylphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-3-8-15(18)14(9-11)17-10-12-4-6-13(7-5-12)16(19)20-2/h3-10,18H,1-2H3 |
InChI Key |
UYTBEVQQSXVJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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